Aestivophoenin C
Beschreibung
Aestivophoenin C is a phenazine-derived natural product isolated from marine Streptomyces species, notably Streptomyces purpeofuscus . It exhibits significant antioxidative activity and neuroprotective properties, protecting neuronal cells from oxidative stress-induced damage . Structurally, it belongs to the phenazine family, characterized by a tricyclic aromatic core with prenyl and carboxylic acid substituents . Its molecular formula and UV absorption profile (λmax: 432 nm (broad), 327 nm, 226 nm) distinguish it from other phenazines .
Eigenschaften
Molekularformel |
C29H36N2O6 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C29H36N2O6/c1-16(2)12-13-19-8-6-10-21-23(19)30-24-20(9-7-11-22(24)31(21)15-14-17(3)4)28(35)37-29-27(34)26(33)25(32)18(5)36-29/h6-12,14,18,25-27,29-30,32-34H,13,15H2,1-5H3/t18-,25-,26+,27+,29-/m0/s1 |
InChI-Schlüssel |
OPIGTSQJZVNRJD-NPTYGGMKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC=CC(=C4N3)CC=C(C)C)CC=C(C)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC=CC(=C4N3)CC=C(C)C)CC=C(C)C)O)O)O |
Synonyme |
aestivophoenin C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Aestivophoenin C shares structural and functional similarities with several phenazines and neuroprotective agents. Key compounds are compared below:
Table 1: Comparative Analysis of Aestivophoenin C and Analogues
Detailed Comparisons
Aestivophoenin C vs. Phenazostatin C
- Structural Similarities : Both compounds feature a phenazine core linked to neuroprotective activity.
- Functional Differences : While Aestivophoenin C has demonstrated antioxidative properties, Phenazostatin C’s neuroprotection is attributed to distinct mechanisms, possibly involving modulation of neuronal signaling pathways .
- Source : Both are produced by Streptomyces species, highlighting the genus’s role in synthesizing bioactive phenazines .
Aestivophoenin C vs. Senacarcin A
- Structural Divergence : Senacarcin A lacks the carboxylic acid group but includes a methyl ester, altering its solubility and target interactions.
- Bioactivity : Senacarcin A is potent against Gram-positive bacteria (e.g., Staphylococcus aureus) and tumor cell lines, whereas Aestivophoenin C focuses on neuronal protection .
Aestivophoenin C vs. Chromophenazine B
- Biosynthetic Link : Both derive from prenylated phenazine precursors, suggesting shared biosynthetic pathways .
- Structural Nuances : Chromophenazine B’s molecular formula (C23H20N2O3) differs by a CO2 unit from Aestivophoenin C, implying distinct cyclization steps during biosynthesis .
- Bioactivity Gap : Chromophenazine B’s biological roles remain uncharacterized, underscoring the need for further research .
Aestivophoenin C vs. 1-Carboxymethyl Phenazine
- Structural Overlap : Both possess carboxylic acid substituents, critical for solubility and receptor binding.
Mechanistic and Pharmacological Insights
- Antioxidative Mechanism: Aestivophoenin C’s phenolic groups likely scavenge reactive oxygen species (ROS), a trait shared with other phenolic phenazines .
- Neuroprotection : Unlike Senacarcin A’s cytotoxicity, Aestivophoenin C enhances neuronal survival under oxidative stress, making it a candidate for Alzheimer’s or Parkinson’s disease research .
- Structural-Activity Relationship (SAR) : The prenyl group in Aestivophoenin C may enhance membrane permeability, while the carboxylic acid could mediate target specificity .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the isolation and structural elucidation of Aestivophoenin C?
- Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC) to determine connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray Crystallography : For absolute configuration determination if crystals are obtainable .
Q. How can researchers ensure reproducibility in synthesizing Aestivophoenin C?
- Answer : Document reaction conditions (temperature, solvent, catalyst) in detail. Use standardized protocols for:
- Purification : Include retention times and solvent gradients in HPLC.
- Characterization : Provide full spectral data (NMR chemical shifts, MS peaks) in supplementary materials.
- Reference Controls : Compare synthetic batches with naturally derived samples to confirm structural fidelity .
Q. What bioactivity screening models are commonly used to study Aestivophoenin C?
- Answer :
- In vitro : Cytotoxicity assays (e.g., MTT on cancer cell lines), enzyme inhibition studies (kinase or protease targets).
- In vivo : Rodent models for pharmacokinetics and toxicity.
- Data Interpretation : Normalize activity metrics (IC50, EC50) against positive controls and report statistical significance (p-values, confidence intervals) .
Advanced Research Questions
Q. How can contradictory bioactivity data for Aestivophoenin C across studies be resolved?
- Answer : Conduct a meta-analysis to identify variables influencing discrepancies:
- Sample Purity : Quantify impurities via HPLC and assess their impact.
- Experimental Conditions : Compare cell culture media, incubation times, and assay protocols.
- Statistical Power : Evaluate sample sizes and variance in dose-response curves.
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR models to validate target specificity .
Q. What strategies are effective for elucidating the mechanism of action of Aestivophoenin C in complex biological systems?
- Answer : Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC or TMT labeling to track protein expression changes.
- Metabolomics : LC-MS/MS to map metabolic shifts.
- Network Pharmacology : Integrate data using tools like STRING or KEGG to pinpoint pathways .
Q. How should researchers design studies to explore structure-activity relationships (SAR) of Aestivophoenin C derivatives?
- Answer :
- Derivatization : Systematically modify functional groups (e.g., hydroxyl, methyl).
- Activity Clustering : Group derivatives by bioactivity profiles using PCA or hierarchical clustering.
- Computational Modeling : Apply docking studies (AutoDock, Schrödinger) to predict binding affinities.
- Validation : Test top candidates in orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Challenges and Solutions
Q. What are the best practices for handling and storing Aestivophoenin C to prevent degradation?
- Answer :
- Storage : Use amber vials at -80°C under inert gas (argon or nitrogen).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (trehalose) .
Q. How can interdisciplinary approaches enhance Aestivophoenin C research?
- Answer : Collaborate across fields:
- Synthetic Biology : Engineer microbial hosts (e.g., E. coli, yeast) for heterologous production.
- Pharmacology : Use microdialysis in animal models to study blood-brain barrier penetration.
- Ecology : Investigate the compound’s ecological role in its native organism via metabolomic profiling .
Data Presentation and Reproducibility
Table 1 : Key Analytical Techniques for Aestivophoenin C Characterization
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Solvent suppression, NOE enhancements |
| HRMS | Molecular formula confirmation | Mass accuracy (< 3 ppm) |
| X-ray Crystallography | Absolute configuration | Resolution (< 1.0 Å) |
| HPLC-DAD | Purity assessment | Column type (C18), gradient elution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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